Acetic acid, ethoxy-, 1-methylethyl ester
Description
Acetic acid, ethoxy-, 1-methylethyl ester (IUPAC name: 1-methylethyl ethoxyacetate) is an ester derivative of acetic acid with an ethoxy (–OCH₂CH₃) substituent and an isopropyl (1-methylethyl) ester group. Its molecular formula is C₇H₁₄O₃, and it is structurally characterized by the combination of a branched ester chain and an ethoxy functional group. This compound is notable for its role in renewable fuel production, where longer-chain esters like this are formed during bio-oil upgrading with isopropanol under supercritical conditions .
Properties
CAS No. |
54063-13-7 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propan-2-yl 2-ethoxyacetate |
InChI |
InChI=1S/C7H14O3/c1-4-9-5-7(8)10-6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
MAIDELXMDKJUOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 2-ethoxyacetate can be synthesized through the esterification reaction between isopropyl alcohol and 2-ethoxyacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of isopropyl 2-ethoxyacetate involves the continuous esterification process. This method allows for the efficient production of the compound on a large scale. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to obtain high-purity isopropyl 2-ethoxyacetate.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-ethoxyacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isopropyl alcohol and 2-ethoxyacetic acid in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters through transesterification.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Isopropyl alcohol and 2-ethoxyacetic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
Scientific Research Applications
Isopropyl 2-ethoxyacetate has several applications in scientific research:
Chemistry: Used as a solvent and an intermediate in organic synthesis.
Biology: Employed in the preparation of various biological compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of isopropyl 2-ethoxyacetate involves its role as a solvent and an intermediate in chemical reactions. As a solvent, it helps dissolve other substances, facilitating chemical reactions. As an intermediate, it participates in various chemical transformations, leading to the formation of desired products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
- Acetic acid, methoxy-, 1-methylethyl ester (isopropyl methoxyacetate, C₆H₁₂O₃): Differs by having a methoxy (–OCH₃) group instead of ethoxy.
- Acetic acid, ethoxy-, ethyl ester (ethyl ethoxyacetate, C₆H₁₂O₃): Shares the ethoxy group but has a linear ethyl ester chain.
- Acetic acid, 1-methylethyl ester (isopropyl acetate, C₅H₁₀O₂): A simpler ester without the ethoxy substituent.
Physical and Chemical Properties
*Calculated based on structural similarity to .
Key Observations:
- Branching vs.
- Ethoxy vs. Methoxy : The ethoxy group (–OCH₂CH₃) enhances hydrophobicity and molecular weight compared to methoxy (–OCH₃), affecting boiling points and solubility .
- Applications : The target compound’s longer chain and branching make it suitable for biofuel blending, whereas simpler esters like isopropyl acetate are used as solvents in coatings and pharmaceuticals .
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